molecular formula C12H9F2NO2 B13553005 7,8-Difluoro-2,4-dimethylquinoline-3-carboxylicacid

7,8-Difluoro-2,4-dimethylquinoline-3-carboxylicacid

Cat. No.: B13553005
M. Wt: 237.20 g/mol
InChI Key: XWZCBUKQZRMUQY-UHFFFAOYSA-N
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Description

7,8-Difluoro-2,4-dimethylquinoline-3-carboxylic acid is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound .

Preparation Methods

The synthesis of 7,8-difluoro-2,4-dimethylquinoline-3-carboxylic acid involves several steps, typically starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,4-dimethylquinoline with fluorinating agents can introduce the fluorine atoms at the desired positions . Industrial production methods often utilize continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

7,8-Difluoro-2,4-dimethylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

7,8-Difluoro-2,4-dimethylquinoline-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Due to its potential antibacterial and antiviral properties, it is investigated for use in drug development.

    Industry: It finds applications in the production of dyes and as a component in liquid crystal displays.

Mechanism of Action

The mechanism of action of 7,8-difluoro-2,4-dimethylquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins. The fluorine atoms enhance the binding affinity and specificity of the compound to its targets .

Comparison with Similar Compounds

Similar compounds include other fluorinated quinolines such as 7-fluoro-2,4-dimethylquinoline and 8-fluoro-2,4-dimethylquinoline. Compared to these, 7,8-difluoro-2,4-dimethylquinoline-3-carboxylic acid exhibits unique properties due to the presence of two fluorine atoms, which can significantly alter its biological activity and stability. This makes it a valuable compound for various applications in medicinal chemistry .

Properties

Molecular Formula

C12H9F2NO2

Molecular Weight

237.20 g/mol

IUPAC Name

7,8-difluoro-2,4-dimethylquinoline-3-carboxylic acid

InChI

InChI=1S/C12H9F2NO2/c1-5-7-3-4-8(13)10(14)11(7)15-6(2)9(5)12(16)17/h3-4H,1-2H3,(H,16,17)

InChI Key

XWZCBUKQZRMUQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=C(C2=NC(=C1C(=O)O)C)F)F

Origin of Product

United States

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